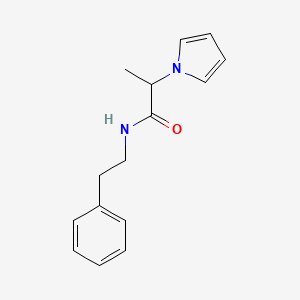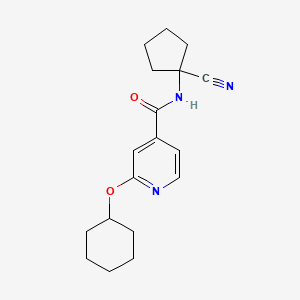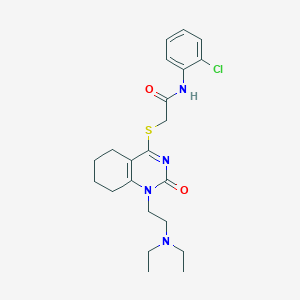![molecular formula C19H14ClN3O2S2 B2701287 8-chloro-N-(4-ethylphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1111184-25-8](/img/structure/B2701287.png)
8-chloro-N-(4-ethylphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinazolines are a class of nitrogen-containing heterocyclic compounds . They are also known as 1,3-diazanaphthalene . The skeleton is composed of two six-membered aromatic rings that are fused to each other, and two nitrogen atoms are present at 1 and 3 positions on the skeleton .
Synthesis Analysis
The synthesis of quinazoline derivatives has attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . Various methods have been reported to prepare quinazoline by aminobenzoketone, o-aminobenzohydrazide, aminobenzonitrile, aminoacetophenone, and aminobenzamide under different conditions .Molecular Structure Analysis
Quinazoline is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . The presence of these two nitrogen atoms in quinazoline increases its importance in pharmaceutical as well as in biological reactions .Chemical Reactions Analysis
Quinazoline derivatives are known for their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . The pyrimidine ring readily undergoes N-oxidation using various agents to afford pyrimidine N-oxides .Physical And Chemical Properties Analysis
Quinazoline is a light yellow crystalline solid that is soluble in water . It is a planar molecule .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antioxidant Potential
Compounds with structural motifs similar to the specified chemical have been synthesized and evaluated for their antimicrobial and antioxidant activities. For instance, a study on newly synthesized 2,3-disubstituted quinazoline-4(3H)-ones revealed potent inhibitory action against a variety of bacterial strains and showed significant antioxidant potential (Kumar et al., 2011). This suggests that the compound could potentially be explored for similar biological activities.
Anti-Inflammatory and Analgesic Properties
Another area of research application for related compounds involves their anti-inflammatory and analgesic properties. For example, the synthesis and evaluation of certain pyrazoles and triazoles bearing a quinazoline moiety have shown notable analgesic activity (Saad et al., 2011). This indicates a possible research interest in investigating the specified compound for its potential use in pain management and inflammation control.
Wirkmechanismus
Zukünftige Richtungen
Quinazoline derivatives have got an important place in biological sciences due to their ability to bind to different target sites and subsequent discovery of many drug structures . As time goes on, the synthesis methods are reported in metal-free and solvent-free conditions which are dominated over the old methods . Today, new quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against various cancers .
Eigenschaften
IUPAC Name |
8-chloro-N-(4-ethylphenyl)-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2S2/c1-2-10-3-6-12(7-4-10)21-18(25)15-16-22-17(24)13-8-5-11(20)9-14(13)23(16)19(26)27-15/h3-9H,2H2,1H3,(H,21,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITQWCWLXFYKID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-isopropyl-8-methoxy-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2701212.png)







![[1-(Triazol-2-yl)cyclopropyl]methanol](/img/structure/B2701221.png)
![3-[(Furan-2-ylmethyl)amino]-4-oxo-4-(2-phenoxyethoxy)butanoic acid (non-preferred name)](/img/structure/B2701222.png)
